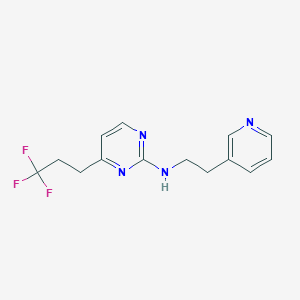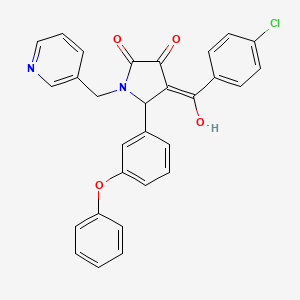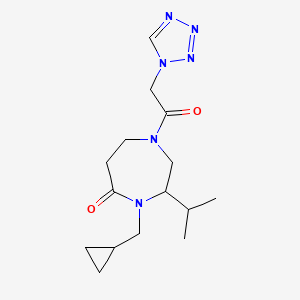
N-(2-pyridin-3-ylethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-pyridin-3-ylethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial component of the B-cell receptor signaling pathway and is a target for the treatment of B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma.
Mécanisme D'action
N-(2-pyridin-3-ylethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine inhibits BTK by binding to its active site and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways, including the activation of NF-κB and AKT. BTK inhibition also leads to the suppression of B-cell proliferation and survival.
Biochemical and physiological effects:
N-(2-pyridin-3-ylethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine has been shown to induce apoptosis (programmed cell death) in B-cell malignancies by inhibiting BTK signaling. It also suppresses the production of cytokines and chemokines that are involved in the growth and survival of cancer cells. In addition, N-(2-pyridin-3-ylethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine has been shown to enhance the activity of other anti-cancer agents, such as rituximab, by inhibiting BTK-mediated resistance.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-pyridin-3-ylethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine has several advantages for use in laboratory experiments. It has a favorable safety profile and has demonstrated potent activity against a variety of B-cell malignancies. However, N-(2-pyridin-3-ylethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine is a small molecule inhibitor and may have limited efficacy in treating solid tumors. In addition, it may have off-target effects on other kinases, which could limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for the development of N-(2-pyridin-3-ylethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine. One direction is the exploration of its use in combination with other anti-cancer agents, such as immune checkpoint inhibitors. Another direction is the investigation of its potential in treating other B-cell disorders, such as autoimmune diseases. Additionally, the development of more potent and selective BTK inhibitors could lead to improved therapeutic outcomes for patients with B-cell malignancies.
Méthodes De Synthèse
N-(2-pyridin-3-ylethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine was synthesized by a multi-step process that involved the preparation of several intermediates. The final step involved the reaction of the pyrimidine intermediate with the pyridine derivative in the presence of a trifluoromethylating agent.
Applications De Recherche Scientifique
N-(2-pyridin-3-ylethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine has been extensively studied for its potential as an anti-cancer agent. In preclinical studies, it has demonstrated potent activity against a variety of B-cell malignancies, including those that are resistant to current therapies. N-(2-pyridin-3-ylethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine has also been shown to have a favorable safety profile in preclinical studies, making it an attractive candidate for further development.
Propriétés
IUPAC Name |
N-(2-pyridin-3-ylethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4/c15-14(16,17)6-3-12-5-9-20-13(21-12)19-8-4-11-2-1-7-18-10-11/h1-2,5,7,9-10H,3-4,6,8H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOAYPOPDNPXDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCNC2=NC=CC(=N2)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5440855.png)
![4-benzyl-5-[1-(2,2-dimethylpropanoyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5440863.png)
![N-[2-(benzyloxy)ethyl]-4-tert-butylbenzamide](/img/structure/B5440877.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5440879.png)
![6-{4-bromo-3-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-3(2H)-pyridazinone](/img/structure/B5440897.png)

![3-ethyl-6-iodo-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5440914.png)
![N-[2-(1H-imidazol-1-yl)benzyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5440918.png)
![1'-[3-(2-amino-1,3-thiazol-4-yl)propanoyl]-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5440920.png)
![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxylate](/img/structure/B5440928.png)

![2-cyano-N-(2,5-dimethoxyphenyl)-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B5440931.png)

![1-[4-({4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinyl}methyl)phenyl]ethanone](/img/structure/B5440951.png)